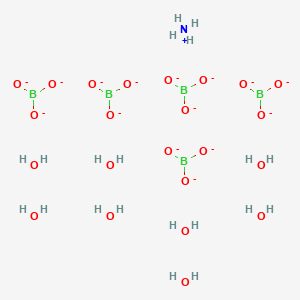![molecular formula C22H26N2O3 B13831891 (12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione” is a complex organic molecule characterized by its hexacyclic structure. This compound features multiple chiral centers, an amino group, and a unique arrangement of oxygen and nitrogen atoms within its rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of complex hexacyclic compounds typically involves multiple steps, including cyclization reactions, functional group transformations, and stereoselective synthesis. The preparation of this compound may involve:
Cyclization Reactions: Formation of the hexacyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of the amino group and other functional groups through selective reactions.
Stereoselective Synthesis: Control of stereochemistry at multiple chiral centers using chiral catalysts or reagents.
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable synthetic routes, including:
Batch Processes: Sequential addition of reagents and purification steps.
Flow Chemistry: Continuous flow reactors for efficient and scalable synthesis.
Biocatalysis: Use of enzymes to achieve specific transformations with high selectivity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for complex molecule synthesis.
Biology
The compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a potential lead compound for drug discovery.
Medicine
Due to its potential biological activities, the compound could be investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry
The compound’s unique properties may find applications in materials science, such as the development of new polymers or catalysts.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
類似化合物との比較
Similar Compounds
(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione: A similar compound with slight variations in functional groups or stereochemistry.
Other Hexacyclic Compounds: Compounds with similar hexacyclic structures but different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione |
InChI |
InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3/t10-,11-,13-,15-,22-/m1/s1 |
InChIキー |
CSQMGFDYNRLDNO-BIXGUHKGSA-N |
異性体SMILES |
C[C@@H]1CN2C[C@H]3CCC(=O)C4=C5[C@]3([C@H]2C[C@H]1C(=C5C6=C4CCOC6=O)N)C |
正規SMILES |
CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
